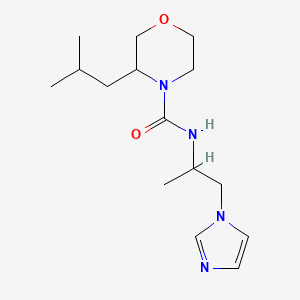
2-(4,5-Dimethylimidazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-Dimethylimidazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethanone, also known as DMIE, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
2-(4,5-Dimethylimidazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethanone exerts its biological activity through its interaction with specific molecular targets. In anticancer activity, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In antiviral activity, this compound has been found to inhibit the replication of viruses by blocking viral RNA synthesis. In catalysis, this compound acts as a chiral ligand to control the stereochemistry of the reaction.
Biochemical and physiological effects:
This compound has been found to have a low toxicity profile and does not exhibit any significant adverse effects on biochemical and physiological systems. However, further studies are required to determine the exact effects of this compound on different biological systems.
Advantages and Limitations for Lab Experiments
2-(4,5-Dimethylimidazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethanone has several advantages as a research tool, including its simple synthesis method, high purity, and low toxicity profile. However, this compound has some limitations, including its limited solubility in water, which can affect its bioavailability in biological systems.
Future Directions
Future research on 2-(4,5-Dimethylimidazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethanone could focus on its potential applications in drug discovery, material science, and catalysis. In drug discovery, this compound could be further studied for its anticancer and antiviral activities, and its mechanism of action could be elucidated. In material science, this compound could be used as a building block for the synthesis of novel metal-organic frameworks with unique properties. In catalysis, this compound could be used as a ligand for the synthesis of new chiral catalysts with improved efficiency and selectivity.
Conclusion:
This compound is a promising chemical compound with potential applications in various fields. Its simple synthesis method, low toxicity profile, and biological activity make it a valuable research tool. Further studies are required to fully understand the mechanism of action of this compound and its potential applications in drug discovery, material science, and catalysis.
Synthesis Methods
2-(4,5-Dimethylimidazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethanone can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-(4,5-dimethylimidazol-1-yl)ethan-1-ol with 2,6-dimethylmorpholine-4-carbaldehyde in the presence of a catalyst. The resulting product is this compound, which can be purified using column chromatography.
Scientific Research Applications
2-(4,5-Dimethylimidazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethanone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been found to exhibit anticancer and antiviral activities. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks. In catalysis, this compound has been used as a ligand for the synthesis of chiral catalysts.
properties
IUPAC Name |
2-(4,5-dimethylimidazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-9-5-15(6-10(2)18-9)13(17)7-16-8-14-11(3)12(16)4/h8-10H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPMMTDZTVXGLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=NC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate](/img/structure/B7594681.png)



![N-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-2-(oxolan-2-yl)acetamide](/img/structure/B7594702.png)


![3-[1-(5-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7594726.png)
![N-[(1-hydroxycycloheptyl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7594737.png)